(3R)-3-hydroxy-N-methylbutanamide
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Overview
Description
(3R)-3-hydroxy-N-methylbutanamide is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-N-methylbutanamide typically involves the reduction of the corresponding ketone or the hydrolysis of an ester. One common method is the reduction of 3-hydroxy-2-butanone using a chiral catalyst to ensure the correct enantiomer is produced. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3R)-3-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C5H11NO2/c1-4(7)3-5(8)6-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 |
InChI Key |
GYZAVDBKZLHXCG-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)NC)O |
Canonical SMILES |
CC(CC(=O)NC)O |
Origin of Product |
United States |
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